molecular formula C23H16ClN3O B2706618 N-(4-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide CAS No. 321433-16-3

N-(4-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide

Cat. No.: B2706618
CAS No.: 321433-16-3
M. Wt: 385.85
InChI Key: FIMFFMVDMNMTLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of the chlorophenyl and diphenyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide typically involves the condensation of 4-chloroaniline with 2,4-diphenyl-5-pyrimidinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control of reaction parameters, increased yield, and reduced production time. The use of automated systems ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antiproliferative effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

  • N-(4-bromophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide
  • N-(4-methylphenyl)-2,4-diphenyl-5-pyrimidinecarboxamide
  • N-(4-nitrophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide

Comparison: N-(4-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its bromine, methyl, or nitro-substituted counterparts. Additionally, the chlorophenyl derivative may exhibit different biological activities and potency levels, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(4-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O/c24-18-11-13-19(14-12-18)26-23(28)20-15-25-22(17-9-5-2-6-10-17)27-21(20)16-7-3-1-4-8-16/h1-15H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMFFMVDMNMTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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